3'-Benzyl 5'-ethyl 6'-amino-2'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate
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Overview
Description
3’-Benzyl 5’-ethyl 6’-amino-2’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features an indole and a pyran ring, making it a significant molecule in the field of organic chemistry due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Benzyl 5’-ethyl 6’-amino-2’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole ring . The pyran ring can be formed through a cyclization reaction involving a suitable precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize costs. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3’-Benzyl 5’-ethyl 6’-amino-2’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole and pyran rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3’-Benzyl 5’-ethyl 6’-amino-2’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3’-Benzyl 5’-ethyl 6’-amino-2’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. The compound may also interfere with cellular processes such as DNA replication and protein synthesis, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxylate derivatives: These compounds share the indole ring structure and exhibit similar biological activities.
Spiro[indole-pyran] derivatives: Compounds with similar spiro structures and potential pharmacological properties.
Uniqueness
3’-Benzyl 5’-ethyl 6’-amino-2’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate is unique due to its specific substitution pattern and the presence of both indole and pyran rings. This unique structure contributes to its distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C24H22N2O6 |
---|---|
Molecular Weight |
434.4 g/mol |
IUPAC Name |
5-O'-benzyl 3-O'-ethyl 2'-amino-6'-methyl-2-oxospiro[1H-indole-3,4'-pyran]-3',5'-dicarboxylate |
InChI |
InChI=1S/C24H22N2O6/c1-3-30-22(28)19-20(25)32-14(2)18(21(27)31-13-15-9-5-4-6-10-15)24(19)16-11-7-8-12-17(16)26-23(24)29/h4-12H,3,13,25H2,1-2H3,(H,26,29) |
InChI Key |
UKWFZUIKTIRWAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C12C3=CC=CC=C3NC2=O)C(=O)OCC4=CC=CC=C4)C)N |
Origin of Product |
United States |
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